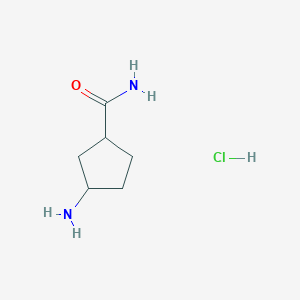![molecular formula C8H14N2OS B13230478 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol](/img/structure/B13230478.png)
1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with an appropriate amine, followed by reduction and subsequent functional group transformations . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol can be compared with other thiazole derivatives, such as:
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone
- 2-Acetylthiazoline
These compounds share the thiazole ring structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C8H14N2OS |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
1-[(4-methyl-1,3-thiazol-5-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C8H14N2OS/c1-6(11)3-9-4-8-7(2)10-5-12-8/h5-6,9,11H,3-4H2,1-2H3 |
InChI Key |
LWXQJZYNQDJCHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine](/img/structure/B13230401.png)

![6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13230418.png)

![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13230425.png)
![2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13230430.png)
![1-(1-Methyl-1H-pyrazol-4-yl)-2-azaspiro[3.4]octane](/img/structure/B13230437.png)
![9-[(Azetidin-3-yl)methyl]-9H-purin-6-amine](/img/structure/B13230440.png)

![N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13230459.png)
![Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13230465.png)
![1-(3,4-dimethylphenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-6-thione](/img/structure/B13230467.png)

